molecular formula C30H43NO4 B606422 BU08028 CAS No. 1333904-22-5

BU08028

カタログ番号: B606422
CAS番号: 1333904-22-5
分子量: 481.68
InChIキー: HBENZIXOGRCSQN-VQWWACLZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Evolution of Opioid Analgesia and Challenges in Modern Pharmacology

The history of opioid use for pain dates back centuries, with significant increases in their use driven by advancements in understanding pain physiology and the development of synthetic opioids. aafp.org Despite their proven efficacy in reducing pain, demonstrated in multiple randomized trials, the long-term effectiveness of opioids for chronic pain has limited data, and their use is often hindered by significant side effects. aafp.orgmdpi.com The current opioid crisis, characterized by dramatic increases in addiction, overdoses, and fatalities, underscores the urgent need for safer and more effective analgesics. thermofisher.comnih.govnih.gov Challenges in modern opioid pharmacology include inadequate tailoring of drugs for specific indications, the potential for respiratory depression, and the development of habituation and addiction. nih.gov

Conceptual Framework of Multi-Targeting Opioid Receptor Systems

Pain is a complex, multidimensional experience involving various pathways and mediators. nih.gov This complexity has led to the conceptual framework of multi-targeting opioid receptor systems as a promising avenue for pain relief. nih.govmdpi.com Unlike approaches that target a single receptor, modulating multiple endogenous nociceptive systems simultaneously can potentially result in additive or even synergistic analgesic effects, thereby improving the ratio of analgesic efficacy to side effects. nih.govmdpi.com Research efforts are focused on developing ligands that can bind to more than one receptor and exert complementary analgesic effects. nih.govmdpi.com

Positioning of Orvinol Analogs in Contemporary Medicinal Chemistry Research

Orvinols, a series of compounds to which buprenorphine belongs, are known for their high affinity for opioid receptors. acs.org Buprenorphine itself is a partial agonist at the MOP receptor and also has activity at the nociceptin-orphanin FQ peptide (NOP) receptor. wikipedia.orgnih.govfrontiersin.orgnih.gov This unique profile has made buprenorphine a valuable analgesic and a treatment for opioid abuse. acs.org The interest in developing compounds with a buprenorphine-like pharmacological profile, but with potentially improved safety profiles, has positioned orvinol analogs as important subjects in contemporary medicinal chemistry research. acs.orgbeds.ac.uk Researchers are exploring modifications to the orvinol structure to enhance desirable properties, such as increased NOP receptor activity, while reducing undesirable effects associated with MOP receptor activation. acs.orgfrontiersin.orgguidetopharmacology.org

Significance of BU08028 within Current Pain Management Research Paradigms

This compound is a novel orvinol analog that has garnered significant attention within current pain management research paradigms. nih.govnih.govresearchgate.net It is a homologue of buprenorphine, differing by just one carbon on the side chain, but this structural modification results in a distinct pharmacological profile. wikipedia.org this compound is characterized as a mixed MOP/NOP receptor agonist. evitachem.com Its significance lies in the preclinical findings suggesting potent and long-lasting analgesic effects with a potentially improved side effect profile compared to traditional MOP agonists. nih.govnih.govwakehealth.edu The compound's ability to target both MOP and NOP receptors aligns with the multi-targeting strategy aimed at achieving effective analgesia with reduced liabilities. researchgate.netnih.govd-nb.infopnas.org

Receptor Binding and Functional Activity of this compound

Studies have characterized this compound as a high-affinity pan-opioid receptor ligand in radioligand binding assays, binding with high affinity (under 10 nM) to each member of the opioid receptor family (μ, δ, κ, and NOP). guidetopharmacology.orgnih.govnih.govnih.gov However, its functional activity varies across these receptors. This compound acts as a partial agonist at the μ, δ, and NOP receptors in GTPγS binding assays. guidetopharmacology.org Notably, it does not stimulate GTPγS binding to the κ receptor. guidetopharmacology.org Compared to buprenorphine, this compound shows improved affinity and efficacy at NOP receptors in vitro. nih.govnih.govresearchgate.net

The following table summarizes the binding affinities and functional efficacies of this compound at different opioid receptors based on available research:

Table 1: In Vitro Binding Affinity and Functional Efficacy of this compound

Receptor SubtypeBinding Affinity (Ki)Functional Efficacy (relative to standard agonist)NotesSource
Mu-opioid receptor (MOP/μ)High affinity (< 10 nM), ~2.14 nM nih.govPartial agonist, ~21.1% compared to DAMGO nih.govguidetopharmacology.orgSimilar affinity and efficacy to buprenorphine at MOP. nih.govnih.gov nih.govnih.govguidetopharmacology.orgnih.gov
Delta-opioid receptor (DOP/δ)High affinity (< 10 nM)Partial agonistBinds with high affinity. acs.orgguidetopharmacology.org Partial agonist activity observed. guidetopharmacology.org acs.orgguidetopharmacology.org
Kappa-opioid receptor (KOP/κ)High affinity (< 10 nM)Does not stimulate GTPγS bindingBinds with high affinity. acs.orgguidetopharmacology.org No functional agonist activity observed in GTPγS assays. guidetopharmacology.org acs.orgguidetopharmacology.orgguidetopharmacology.org
Nociceptin receptor (NOP)High affinity (< 10 nM), ~8.5 nM nih.govPartial agonist, ~48.0% compared to NOP peptide nih.govHigher affinity and efficacy at NOP compared to buprenorphine. nih.govnih.govnih.govresearchgate.net nih.govnih.govguidetopharmacology.orgnih.govresearchgate.net

Note: The values presented are approximate and may vary slightly depending on the specific assay conditions and source.

Preclinical Research Findings on this compound

Preclinical studies, particularly in non-human primates, have provided detailed insights into the in vivo pharmacological effects of this compound. Systemic administration of this compound has been shown to produce potent and long-lasting antinociceptive and antiallodynic effects. nih.govnih.govwakehealth.edu These effects were observed to last for over 24 hours and were attenuated by both MOP and NOP receptor antagonists, suggesting mediation through both receptor systems. nih.govnih.gov

In non-human primate models, this compound demonstrated dose-dependent antinociception in assays like the warm water tail withdrawal and reduced capsaicin-induced thermal allodynia. d-nb.infopnas.orgresearchgate.net Intriguingly, in these primate models, this compound appeared more potent and longer-lasting than buprenorphine, a finding that contrasts with some observations in rodent models. pnas.orgresearchgate.net This highlights the importance of evaluating drug effects across multiple species for better translational value. pnas.org

Further research has investigated the potential for tolerance development with this compound. Unlike morphine, repeated administration of this compound did not produce acute physical dependence in monkeys. nih.govnih.govnih.gov Studies comparing repeated administration of this compound, buprenorphine, and morphine in mice showed that tolerance developed to the antinociceptive effects of morphine, while the effects of this compound were evaluated for tolerance development over multiple days. nih.gov

The preclinical findings on this compound suggest it represents a significant advancement in opioid medicinal chemistry, demonstrating potent analgesic properties with a potentially improved safety profile regarding dependence liability. nih.govnih.govresearchgate.netwakehealth.edu

Table 2: Preclinical In Vivo Effects of this compound

EffectObservation in Preclinical Models (primarily non-human primates)Comparison to Traditional Opioids (e.g., morphine, remifentanil)Source
AntinociceptionPotent and long-lasting (>24 hours) nih.govnih.govwakehealth.eduPotent, longer duration than buprenorphine in monkeys pnas.org nih.govnih.govwakehealth.edupnas.org
AntiallodyniaProduced significant reduction in capsaicin-induced thermal allodynia nih.govnih.govd-nb.infopnas.orgEffective in inhibiting capsaicin-induced allodynia nih.gov nih.govnih.govd-nb.infopnas.org
Physical DependenceRepeated administration did not produce acute physical dependence nih.govnih.govnih.govIn contrast to morphine, which produced acute physical dependence nih.govnih.gov nih.govnih.govnih.gov

特性

CAS番号

1333904-22-5

分子式

C30H43NO4

分子量

481.68

IUPAC名

(2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol

InChI

InChI=1S/C30H43NO4/c1-6-26(2,3)27(4,33)21-16-28-11-12-30(21,34-5)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(32)24(35-25)23(19)29/h9-10,18,21-22,25,32-33H,6-8,11-17H2,1-5H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1

InChIキー

HBENZIXOGRCSQN-VQWWACLZSA-N

SMILES

C[C@](O)([C@@H]1[C@](OC)(CC2)[C@@]3([H])[C@]45C6=C(O3)C(O)=CC=C6C[C@@H](N(CC7CC7)CC5)[C@@]42C1)C(C)(C)CC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BU08028;  BU 08028;  BU-08028.

製品の起源

United States

Molecular Pharmacology of Bu08028 at Opioid Receptors

Receptor Binding Affinity and Selectivity Profile

BU08028 is notable for its high binding affinity across the opioid receptor family. It has been described as the first "universal opioid ligand" due to its high affinity (under 10 nM) for MOP, DOR, KOR, and NOP receptors in radioligand binding assays. researchgate.netnih.gov

Mu-Opioid Peptide (MOP) Receptor Interactions

This compound demonstrates high binding affinity for the MOP receptor, comparable to that of buprenorphine. nih.govresearchgate.net Studies have reported Ki values for this compound at the MOP receptor in the low nanomolar range. nih.gov

Nociceptin/Orphanin FQ Peptide (NOP) Receptor Interactions

A key characteristic of this compound is its significant affinity for the NOP receptor. frontiersin.orgpnas.org Its binding affinity at the NOP receptor is notably higher than that of buprenorphine, approximately 10-fold greater. researchgate.netnih.govnih.gov This increased affinity at the NOP receptor is considered a crucial factor in its pharmacological profile. guidetopharmacology.org

Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Profiles

This compound also binds with high affinity to both DOR and KOR receptors. nih.govfrontiersin.org While it shows high binding affinity at these receptors, functional assays reveal minimal or no efficacy, indicating it primarily acts as a high-affinity ligand without significant agonist activity at DOR and KOR. nih.govguidetopharmacology.org

Comparative Binding Dynamics with Buprenorphine and Other Opioid Ligands

Compared to buprenorphine, this compound exhibits a similar binding profile across the classical opioid receptors (MOP, DOR, KOR) but shows a significantly higher binding affinity at the NOP receptor. researchgate.netpnas.orgmdpi.com This difference in NOP receptor affinity is a key distinction between the two compounds. While buprenorphine has modest affinity for the NOP receptor, this compound's affinity is considerably higher. nih.govfrontiersin.org

The following table summarizes comparative binding affinity data for this compound and buprenorphine at opioid receptors:

ReceptorThis compound Ki (nM)Buprenorphine Ki (nM)Source
MOP~2.14~1.52 nih.gov
NOP~8.5~77.4 nih.gov
DOR<10Similar to MOP affinity nih.govnih.gov
KOR<10Similar to MOP affinity nih.govnih.gov

Note: Ki values are approximate and can vary depending on the specific assay conditions and source.

Functional Receptor Efficacy and Agonist Activity

Functional studies, such as [35S]GTPγS binding assays, are used to determine the efficacy of a ligand at activating a receptor. These studies reveal that while this compound binds to all four opioid receptor types with high affinity, its functional activity is more selective. nih.govguidetopharmacology.org

Partial Agonist Characteristics at MOP Receptors

This compound functions as a partial agonist at MOP receptors. nih.govguidetopharmacology.orgnih.gov Its efficacy at MOP receptors is reported to be similar to that of buprenorphine, which is also a known partial MOP agonist. nih.govnih.gov For example, studies have shown this compound stimulating [35S]GTPγS binding at MOP receptors with an efficacy of around 21.1% relative to a full agonist like DAMGO. nih.gov This partial agonism at MOP receptors is a significant aspect of its pharmacological profile.

This compound also displays partial agonist activity at NOP receptors, with higher efficacy compared to buprenorphine. nih.govfrontiersin.orgpnas.org In contrast, it shows virtually no functional efficacy at DOR and KOR receptors despite its high binding affinity for these sites. nih.govguidetopharmacology.org

The functional efficacy profile of this compound can be summarized as follows:

ReceptorFunctional Activity ([35S]GTPγS binding)Efficacy Relative to Full AgonistSource
MOPPartial Agonist~21.1% (vs DAMGO) nih.gov
NOPPartial Agonist~48.0% (vs N/OFQ) nih.gov
DORNo detectable efficacyVirtually 0% nih.govguidetopharmacology.org
KORNo detectable efficacyVirtually 0% nih.govguidetopharmacology.org

Note: Efficacy values are approximate and based on specific assay conditions.

The combination of high binding affinity across all four opioid receptor types and selective partial agonist activity at MOP and NOP receptors distinguishes this compound from many other opioid ligands. nih.govguidetopharmacology.org This unique pharmacological profile, particularly the mixed MOP/NOP partial agonism, is being explored for its potential therapeutic advantages. nih.govjst.go.jp

Agonist Efficacy at NOP Receptors

This compound demonstrates notable agonist efficacy at NOP receptors. In vitro studies using [³⁵S]GTPγS binding assays have shown that this compound has increased efficacy at NOP receptors compared to buprenorphine. nih.govd-nb.infonih.gov Specifically, this compound exhibited approximately six-fold higher potency and significantly higher efficacy (around 44% stimulation relative to the standard NOP agonist) at NOP receptors compared to buprenorphine (around 15% stimulation) in these assays. nih.govescholarship.orgnih.gov This improved affinity and efficacy at the NOP receptor, relative to buprenorphine, is a key characteristic of this compound's pharmacological profile. researchgate.netmdpi.compnas.org

Activation of G-Protein Coupled Signaling Pathways (e.g., Gαi/o)

Opioid receptors, including NOP and MOR, are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins upon activation. ed.ac.ukuantwerpen.benih.gov Activation of these G proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. ed.ac.uknih.govuantwerpen.benih.govwikipedia.org This Gαi/o pathway is understood to be responsible for many of the downstream effects of opioid receptor activation, including analgesia. nih.govuantwerpen.benih.gov

Research indicates that this compound activates the Gαi/o pathway through its agonist activity at MOR and NOP receptors. escholarship.orgnih.gov NOP receptor activation, specifically through Gαi/o pathways, is also associated with producing peripheral anti-nociception. escholarship.orgnih.govwikipedia.org While the primary signaling pathway involves Gαi/o, NOP receptors can also couple to other Gα subtypes and activate alternative pathways, such as those involving Phospholipase A2 and potentially Gαz, Gα14, Gα16, Gα12, and Gαs. wikipedia.org

In Vitro Functional Assays (e.g., [³⁵S]-GTPγS binding, cAMP inhibition, calcium mobilization)

In vitro functional assays are crucial for characterizing the activity of compounds at GPCRs. Studies on this compound have extensively utilized such assays to understand its interaction with opioid receptors.

[³⁵S]-GTPγS Binding Assay: This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to the activated Gα subunit. nih.govfrontiersin.orgresearchgate.net As mentioned earlier, [³⁵S]-GTPγS binding assays have been instrumental in demonstrating this compound's partial agonist efficacy at MOR and NOP receptors and its negligible efficacy at DOR and KOR. nih.govescholarship.orgnih.gov Data from this assay showed that this compound is comparable to buprenorphine in activating MOR but has approximately six-fold higher potency and significantly greater efficacy at NOP receptors. nih.govescholarship.orgnih.gov

An example of data that might be presented from [³⁵S]-GTPγS binding assays is shown below, illustrating the relative efficacy of this compound at different opioid receptors compared to reference agonists:

ReceptorThis compound Efficacy (% of Reference Agonist Max)Reference AgonistThis compound EC₅₀ (nM)Reference Agonist EC₅₀ (nM)
MOR~21% (vs DAMGO) nih.govDAMGO~6.03 nih.gov-
NOP~44% (vs N/OFQ) nih.govN/OFQ~43.5 nih.gov~6x higher than buprenorphine nih.gov
DORVirtually no efficacy nih.govDPDPE--
KORVirtually no efficacy nih.govU69593--

Note: EC₅₀ values are approximate and can vary depending on specific assay conditions and cell lines.

** cAMP Inhibition Assay:** Activation of Gαi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. ed.ac.uknih.govuantwerpen.benih.govwikipedia.org Measuring the inhibition of forskolin-stimulated cAMP accumulation is a common method to assess the potency and efficacy of agonists at these receptors. While specific detailed data for this compound in cAMP inhibition assays were not as prominently featured in the immediate search results as [³⁵S]-GTPγS data, the coupling of NOP and MOR to the Gαi/o pathway implies that this compound's agonist activity would result in cAMP inhibition. escholarship.orgnih.govwikipedia.org Studies on other NOP receptor ligands and MOR agonists frequently utilize this assay to demonstrate functional activity. guidetopharmacology.orgnih.govresearchgate.net

** Calcium Mobilization Assay:** Some GPCRs, including NOP receptors under certain conditions or with specific coupling partners (like Gαq or Gα14/16), can also influence intracellular calcium levels. nih.govuantwerpen.bewikipedia.org While NOP receptors are primarily associated with Gαi/o coupling, calcium mobilization assays have been used in the screening and characterization of NOP and opioid receptor ligands. nih.govuantwerpen.begrafiati.comnih.gov For instance, calcium mobilization assays have been validated for screening NOP/opioid receptor ligands and investigating the pharmacological profile of human NOP receptors coupled with calcium signaling. uantwerpen.benih.gov Although specific quantitative data for this compound's effects on calcium mobilization were not detailed in the search snippets, the use of this assay in the context of NOP/opioid receptor research suggests it could be applied to further characterize this compound's signaling profile, particularly if it involves G protein coupling beyond Gαi/o. nih.govuantwerpen.bewikipedia.org

Preclinical Pharmacological Evaluation in Animal Models

In Vitro Assessments of Functional Activity and Receptor Engagement

In vitro studies have shown that BU08028 binds with high affinity (Ki, ∼8 nM) to NOP receptors and exhibits partial agonist activity at these receptors, demonstrating approximately 48% stimulation of [35S]GTPγS binding pnas.orgnih.gov. This compound also displays a buprenorphine-like binding profile at classical opioid receptors (MOP, delta opioid peptide (DOP), and kappa opioid peptide (KOP)), with detectable efficacy at MOP receptors frontiersin.orgnih.govnih.gov. Compared to buprenorphine, this compound has significantly higher affinity and efficacy at NOP receptors in vitro scite.airesearchgate.netbath.ac.uk.

In Vivo Efficacy Studies in Rodent Models

Studies in rodent models have investigated the effects of this compound on acute and chronic pain, as well as its behavioral pharmacology related to reward and reinforcement.

Evaluation of Antinociceptive Effects in Acute Pain Models

Intrathecal administration of this compound has demonstrated analgesic effects in mouse models of acute pain mdpi.comresearchgate.netnih.gov. In a tail-flick assay, systemic administration of this compound produced antinociceptive effects in mice. However, in some acute pain assays in rodents, this compound appeared less potent than buprenorphine at lower doses, potentially suggesting NOP-mediated suppression of MOP-mediated antinociception researchgate.net. The dose-response curve for this compound in producing antinociception in mice was reported to be steeper than that of buprenorphine researchgate.net.

Assessment of Antihyperalgesic Effects in Chronic Pain Models

Intrathecal administration of this compound has shown potent and effective antihyperalgesic and antiallodynic effects in mouse models of chronic pain, including those for neuropathic pain (chronic constriction injury) and inflammatory pain (carrageenan-induced paw inflammation) nih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.net. In mice with carrageenan-induced paw inflammation, intrathecal this compound increased paw withdrawal latencies and the maximum possible effect (%MPE) in a dose- and time-dependent manner. The peak effect was observed within 0.5 hours and lasted up to 24 hours nih.govresearchgate.net. In the chronic constriction injury model, intrathecal this compound also attenuated tactile allodynia nih.govnih.gov. The potency of intrathecal this compound in producing antihyperalgesic effects was reported to be higher than that of selective NOP or MOP receptor agonists in these rodent chronic pain models nih.govnih.gov.

Here is a summary of the antihyperalgesic effects of intrathecal this compound in mouse models:

Pain ModelEffect MeasuredAdministration RouteKey FindingDuration of Effect (at effective doses)Source
Inflammatory Pain (Carrageenan)Thermal HyperalgesiaIntrathecalDose- and time-dependent increase in paw withdrawal latencies and %MPE.Up to 24 hours nih.govresearchgate.net
Neuropathic Pain (CCI)Tactile AllodyniaIntrathecalAttenuation of tactile allodynia.Up to 24 hours nih.govnih.gov

Behavioral Pharmacology of Reward and Reinforcement

Studies in rodent models have investigated the potential for this compound to produce rewarding effects. In mice, this compound has been reported to produce conditioned place preference (CPP), a paradigm used to assess the rewarding effects of drugs, suggesting potential abuse liability in this species pnas.orgresearchgate.netpnas.org. Systemic administration of this compound in mice also caused an increase in locomotor activity, which is considered a MOP-mediated effect in mice researchgate.net.

Differential Contributions of MOP and NOP Receptors in Rodent Models

In rodent models, the contribution of MOP and NOP receptors to the effects of this compound can vary depending on the administration route and the specific effect being measured. Systemic administration of this compound in mice produced morphine-comparable antinociceptive effects in the tail-flick test, which were enhanced by a NOP receptor antagonist and attenuated by a MOP receptor antagonist nih.gov. This suggests that systemically administered this compound's antinociception in rodents involves both MOP and NOP receptor activity, with a potential suppressive effect of NOP activation on MOP-mediated antinociception researchgate.netnih.gov.

In contrast, studies with intrathecal administration in mouse chronic pain models revealed that both spinal NOP and MOP receptors independently mediated the antiallodynic effects of this compound nih.govnih.gov. Coadministration of selective NOP and MOP antagonists completely blocked the antiallodynic effects of intrathecal this compound nih.govnih.gov.

In Vivo Efficacy Studies in Non-Human Primate Models

Studies in non-human primates are considered highly translational due to the similarities in opioid receptor distribution and function compared to humans bath.ac.ukpnas.orgresearchgate.netnih.gov. Systemic administration of this compound in non-human primates produced potent and long-lasting antinociceptive and antiallodynic effects scite.aipnas.orgnih.govmdpi.comresearchgate.netnih.gov. These effects lasted for over 24 hours scite.aipnas.orgnih.govmdpi.comnih.gov.

In non-human primates, antagonist studies have shown that both MOP and NOP receptors contribute to this compound-induced antinociception scite.aipnas.orgnih.govnih.gov. Pretreatment with either a MOP receptor-selective antagonist (naltrexone) or a selective NOP receptor antagonist (J-113397) produced similar degrees of rightward shift in the dose-response curve for this compound's antinociceptive effects, indicating that both receptor types contributed equally nih.gov. This is in contrast to some rodent studies where a NOP receptor antagonist potentiated this compound-induced antinociception nih.govnih.gov.

Regarding reward and reinforcement, this compound did not possess detectable reinforcing strength in non-human primates when studied under a progressive-ratio schedule of reinforcement pnas.orgscite.aipnas.orgnih.govmdpi.comnih.gov. This compound failed to maintain self-administration behavior higher than saline, in contrast to the reinforcing effects observed with cocaine, remifentanil, and buprenorphine in the same models pnas.orgscite.ainih.govnih.gov. This suggests a significantly lower reinforcing strength compared to these other substances scite.ainih.govmdpi.comnih.gov.

Here is a summary of key findings in non-human primate studies:

Effect MeasuredAdministration RouteKey FindingDuration of Effect (at effective doses)Contribution of MOP/NOP ReceptorsSource
AntinociceptionSystemicPotent and long-lasting effects.>24 hoursBoth MOP and NOP contribute equally. scite.aipnas.orgnih.govmdpi.comnih.gov
AntiallodyniaSystemicPotent and long-lasting effects.>24 hoursBlocked by MOP or NOP antagonists. scite.aipnas.orgnih.govnih.gov
Reinforcing EffectsSystemicNo detectable reinforcing strength; significantly lower than cocaine, remifentanil, or buprenorphine.Not applicableNot applicable pnas.orgscite.aipnas.orgnih.govmdpi.comnih.gov

These findings in non-human primates support the concept that a single molecule with mixed MOP and NOP agonist activity can produce potent analgesia with a potentially improved safety profile regarding abuse liability researchgate.netnih.govpnas.orgnih.gov.

Evaluation of Antinociceptive and Antiallodynic Effects

Studies in non-human primates have demonstrated that systemic administration of this compound produces potent and long-lasting antinociceptive and antiallodynic effects. pnas.orgnih.gov In one study, this compound dose-dependently produced antinociception in a warm water tail withdrawal assay and reduced thermal allodynia induced by capsaicin, showing greater potency and longer duration compared to buprenorphine in monkeys. pnas.org Specifically, systemic this compound (0.001–0.01 mg/kg) exhibited effects lasting over 24 hours. pnas.orgnih.gov In mice, intrathecal administration of this compound also produced analgesic effects, demonstrating potency in attenuating both neuropathic and inflammatory pain models. researchgate.netmdpi.com

Investigations into Reinforcing Properties and Abuse Potential Liabilities

A significant area of research for this compound is its potential for reduced abuse liability compared to conventional opioids. Studies utilizing a progressive-ratio schedule of drug self-administration in monkeys have shown that the reinforcing strength of this compound is significantly lower than that of cocaine, remifentanil, or buprenorphine. pnas.orgnih.govnih.gov This suggests a lower potential for abuse liability. pnas.orgnih.gov Unlike morphine, repeated administration of this compound in monkeys did not produce acute physical dependence, as evidenced by the absence of precipitated withdrawal signs upon administration of opioid receptor antagonists. pnas.orgnih.govpnas.org While some studies in mice initially suggested potential abuse liability based on conditioned place preference, findings in non-human primates, considered more translationally relevant for abuse potential, indicate a lack of reinforcing effects. nih.govpnas.orgciteab.com

Analysis of Physiological Functional Parameters in Relation to Therapeutic Efficacy

Preclinical evaluations have also examined the impact of this compound on critical physiological functions, particularly in relation to its therapeutic efficacy. In non-human primates, this compound, at doses producing antinociception and even doses 10 to 30 times higher, did not cause respiratory depression or adverse cardiovascular events, as measured by telemetry devices. pnas.orgwakehealth.edunih.govnih.gov This contrasts with the effects of potent MOP receptor agonists like fentanyl, which can cause respiratory depression in monkeys. nih.govnih.gov Furthermore, unlike fentanyl, this compound at antinociceptive doses did not significantly increase scratching responses, an indicator of pruritus often associated with opioid use. nih.gov

Pharmacological Characterization Using Selective Antagonists

Pharmacological studies using selective antagonists have helped elucidate the receptor mechanisms underlying this compound's effects. In non-human primates, the antinociceptive effects of this compound were attenuated by both the opioid receptor antagonist naltrexone and the selective NOP receptor antagonist J-113397. pnas.orgnih.govpnas.orgnih.gov Pretreatment with a selective dose of naltrexone or J-113397 produced similar degrees of rightward shift in the dose-response curve for this compound-induced antinociception, indicating that both MOP and NOP receptors contribute to its antinociceptive effects in this species. pnas.orgnih.gov In mice, while systemic this compound-induced antinociception was attenuated by the MOP receptor antagonist naloxone, it was enhanced by the NOP receptor antagonist SB612111, suggesting species differences in receptor contributions. nih.gov

Comparative Pharmacological Profiles Across Species

The pharmacological profile of this compound can vary across different species, highlighting the importance of translational research.

Translational Relevance of Non-Human Primate Models for Opioid Research

Non-human primate models are considered highly translational for opioid research due to their significant similarities to humans in physiology, neuroanatomy, reproduction, and social complexity. pnas.org They provide a phylogenetically appropriate evaluation of opioid receptor functions and drug effects, offering a bridge for translating findings to clinical trials. pnas.orgresearchgate.netpnas.org Differences in NOP receptor distribution, such as higher binding in the human and non-human primate basal ganglia, frontal cortex, and amygdala compared to higher binding in the rodent midbrain, further support the rationale for using non-human primate studies to bridge the gap between rodents and humans, particularly considering the importance of these brain regions in addiction. nih.gov Non-human primates have been routinely used in preclinical substance abuse research, including intravenous drug self-administration studies, which are crucial for evaluating abuse potential. oup.com Their larger body size facilitates procedures like catheter implantation, offering advantages for long-term studies. oup.com Studies in non-human primates have been instrumental in characterizing the favorable safety profile and lack of reinforcing effects of bifunctional MOP/NOP receptor agonists like this compound. pnas.orgresearchgate.netnih.govciteab.com

Data Tables

While specific raw data values were not consistently provided in a format suitable for direct table generation across all search results, the following summarizes key comparative findings:

Effect / PropertyThis compound (Non-human Primates)Buprenorphine (Non-human Primates)Morphine (Non-human Primates)Cocaine / Remifentanil (Non-human Primates)
Antinociceptive PotencyMore potent pnas.orgnih.govLess potent pnas.orgnih.gov--
Antinociceptive DurationLong-lasting (>24 hours) pnas.orgnih.govShorter (1-6 hours) nih.gov--
Reinforcing Effects (Abuse Potential)Significantly lower than comparators pnas.orgnih.govnih.govMild-to-moderate reinforcing strength nih.gov-Strong reinforcing strength nih.gov
Physical DependenceNo acute physical dependence observed pnas.orgnih.govpnas.org-Significant acute physical dependence observed pnas.orgnih.govpnas.org-
Respiratory DepressionNot observed at antinociceptive or higher doses pnas.orgwakehealth.edunih.govnih.gov-Can cause respiratory depression nih.govnih.gov-
Pruritus (Itching)No significant increase in scratching nih.gov---
Cardiovascular Adverse EventsNot observed at antinociceptive or higher doses pnas.orgwakehealth.edunih.govnih.gov---
Receptor Contribution (Antinociception)Both MOP and NOP receptors contribute equally pnas.orgnih.govNOP receptors do not appear to play a role nih.gov--

Detailed Research Findings

Detailed research findings indicate that this compound, as a bifunctional MOP/NOP partial agonist, demonstrates a promising preclinical profile. Its ability to produce potent and long-lasting analgesia in non-human primates, coupled with a lack of reinforcing effects, respiratory depression, and physical dependence in these models, distinguishes it from traditional MOP-selective opioids. pnas.orgresearchgate.netnih.govwakehealth.edunih.gov The involvement of both MOP and NOP receptors in its antinociceptive effects in primates, in contrast to potentially different mechanisms in rodents, highlights the translational value of non-human primate models in predicting human outcomes. pnas.orgpnas.orgnih.gov These findings support the potential of this compound as a novel analgesic with an improved safety profile. pnas.orgresearchgate.netwakehealth.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BU08028
Reactant of Route 2
BU08028

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。